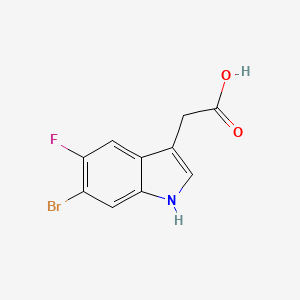

2-(6-Bromo-5-fluoro-1H-indol-3-yl)acetic acid

Overview

Description

“2-(6-Bromo-5-fluoro-1H-indol-3-yl)acetic acid” is a derivative of indole . Indole derivatives are known for their diverse biological and clinical applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthesis Analysis

The synthesis of indole derivatives often involves the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Scientific Research Applications

Microbial Catabolism of Indole Derivatives

Microbial metabolism of indole-3-acetic acid (IAA), a structurally similar compound, demonstrates the capability of certain bacteria to degrade or assimilate indole derivatives. This process is facilitated by gene clusters iac/iaa, which are responsible for aerobic and anaerobic degradation pathways, offering insights into the bacterial utilization of indole compounds as carbon, nitrogen, and energy sources. Such metabolic pathways might provide a framework for understanding the interactions of 2-(6-Bromo-5-fluoro-1H-indol-3-yl)acetic acid within microbial communities and its potential biotechnological applications in environmental remediation and agricultural biotechnology (Laird, Flores, & Leveau, 2020).

Indole Synthesis Techniques

The synthesis of indole derivatives, including methods that could potentially be applied to synthesize 2-(6-Bromo-5-fluoro-1H-indol-3-yl)acetic acid, has been extensively reviewed. The classification of indole syntheses into nine strategic approaches highlights the complexity and versatility of synthetic methods available for creating indole-based compounds. Such synthesis techniques are crucial for pharmaceuticals, agrochemicals, and materials science, demonstrating the foundational role of indole chemistry in various scientific disciplines (Taber & Tirunahari, 2011).

Biotechnological Applications

The unique biochemical properties of indole derivatives, including those similar to 2-(6-Bromo-5-fluoro-1H-indol-3-yl)acetic acid, have been explored for various biotechnological applications. For instance, the degradation pathways of indole compounds by bacteria might be harnessed for the development of novel bioremediation strategies or for the synthesis of value-added products from indole-based precursors. Moreover, understanding the microbial metabolism of indole derivatives can lead to innovations in agricultural biotechnology, such as the development of microbial inoculants that influence plant growth and health through the modulation of indole-derived compounds (Lynch et al., 2019).

Mechanism of Action

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . They have diverse biological activities and are of wide interest because of their diverse biological and clinical applications . Therefore, they are likely to continue to be a focus of research in the future .

properties

IUPAC Name |

2-(6-bromo-5-fluoro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO2/c11-7-3-9-6(2-8(7)12)5(4-13-9)1-10(14)15/h2-4,13H,1H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOFZOFFSGAFHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

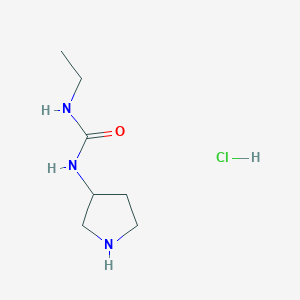

C1=C2C(=CC(=C1F)Br)NC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Bromo-5-fluoro-1H-indol-3-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1448519.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonamide](/img/structure/B1448520.png)

![tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate](/img/structure/B1448522.png)

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B1448523.png)

![2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride](/img/structure/B1448529.png)

![tert-butyl N-[2-(prop-2-en-1-ylsulfanyl)ethyl]carbamate](/img/structure/B1448531.png)